6-bromo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide
Description
6-bromo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a bromine atom, an indole moiety, and a chromene structure. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
6-bromo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3/c1-12-15(16-4-2-3-5-18(16)24-12)8-9-23-20(25)17-11-13-10-14(22)6-7-19(13)27-21(17)26/h2-7,10-11,24H,8-9H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYOCKVUFKWCNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole structure can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Coupling with Chromene: The chromene structure can be synthesized through the Pechmann condensation, where a phenol reacts with a β-keto ester in the presence of a strong acid catalyst.
Amidation: The final step involves coupling the brominated indole with the chromene carboxylic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl group in the chromene structure, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of alcohol derivatives from the chromene carbonyl group.
Substitution: Formation of substituted indole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has shown potential as an inhibitor of certain enzymes due to its ability to interact with active sites through its indole and chromene moieties. It is being studied for its potential anti-inflammatory and anticancer properties.
Medicine
In medicinal chemistry, 6-bromo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is investigated for its potential as a therapeutic agent. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of cancer and inflammatory diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as fluorescence or photostability, due to its chromene structure.
Mechanism of Action
The mechanism of action of 6-bromo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to enzyme active sites, inhibiting their activity, while the chromene structure can interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-oxo-2H-chromene-3-carboxamide: Lacks the indole moiety, making it less versatile in biological applications.
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
6-bromo-N-[2-(1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide: Lacks the methyl group on the indole, which can affect its binding affinity and biological activity.
Uniqueness
The presence of both the bromine atom and the indole moiety in 6-bromo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide makes it unique. The bromine atom allows for further functionalization through substitution reactions, while the indole moiety provides significant biological activity. This combination enhances its potential as a versatile compound in various scientific and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
